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molecular formula C11H13FO2 B8603573 Isopropyl 4-fluorophenylacetate

Isopropyl 4-fluorophenylacetate

Cat. No. B8603573
M. Wt: 196.22 g/mol
InChI Key: IYIKCHGJPDZVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818765

Procedure details

A mixture of 4-fluorophenylacetic acid (123.0 g), 2-propanol (96.0 g), p-toluenesulphonic acid (9.6 g) and benzene (1.3 l) is refluxed for 7 hours with a Dean-Stark separator. The solution is washed with a 10% aqueous solution of sodium carbonate (2×500 ml) and with water (2×500 ml). After drying over magnesium sulphate, the solvent and the excess 2-propanol are evaporated in vacuo. The residue is distilled (51°-53°/3·10-2Torr) to yield isopropyl 4-fluorophenylacetate.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12][CH:13](O)[CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH:13]([CH3:14])[CH3:12])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
96 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1.3 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 7 hours with a Dean-Stark separator
Duration
7 h
WASH
Type
WASH
Details
The solution is washed with a 10% aqueous solution of sodium carbonate (2×500 ml) and with water (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent and the excess 2-propanol are evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled (51°-53°/3·10-2Torr)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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